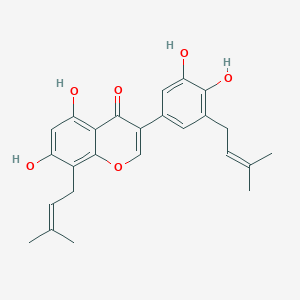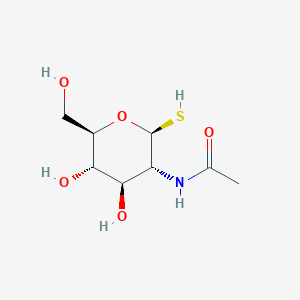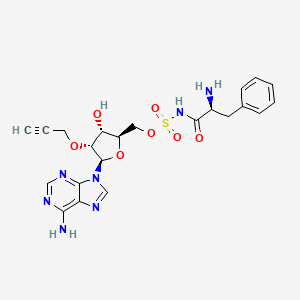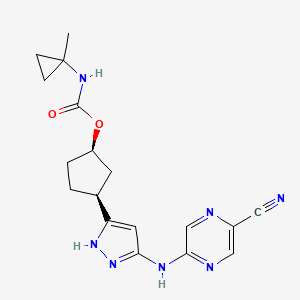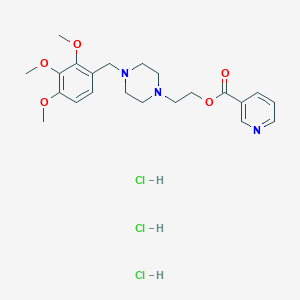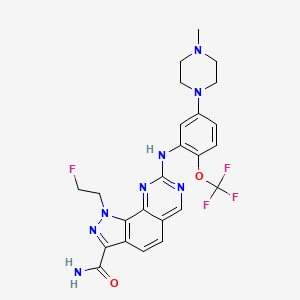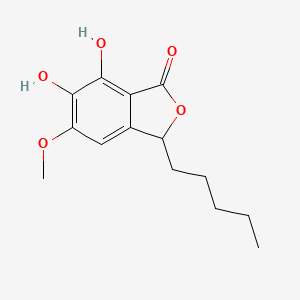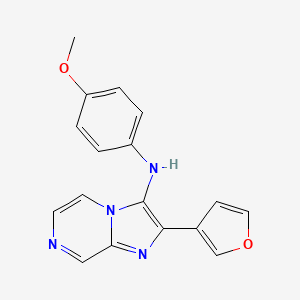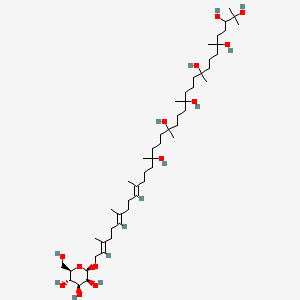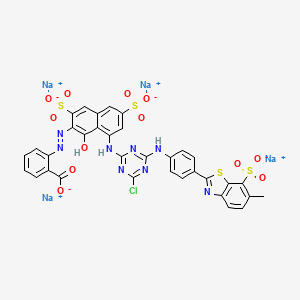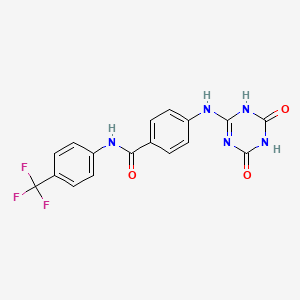
Glycyrrhizin-6'-methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyrrhizin-6’-methylester is a naturally occurring compound isolated from the root of the licorice plant (Glycyrrhiza glabra). It is a derivative of glycyrrhizin, a triterpenoid saponin known for its sweet and licorice-like taste. Glycyrrhizin-6’-methylester is notable for its ability to form methyl glucuronate, contributing to its unique flavor profile without bitterness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyrrhizin-6’-methylester can be synthesized through the methylation of glycyrrhizin. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of glycyrrhizin-6’-methylester involves the extraction of glycyrrhizin from licorice root followed by its chemical modification. The extraction process includes maceration of the root in water or ethanol, followed by purification steps such as filtration and crystallization. The extracted glycyrrhizin is then subjected to methylation to produce glycyrrhizin-6’-methylester .
Chemical Reactions Analysis
Types of Reactions: Glycyrrhizin-6’-methylester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert it back to glycyrrhizin.
Substitution: Methylation is a key substitution reaction for its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Major Products:
Oxidation: Glycyrrhetinic acid derivatives.
Reduction: Glycyrrhizin.
Substitution: Glycyrrhizin-6’-methylester.
Scientific Research Applications
Glycyrrhizin-6’-methylester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various glycyrrhizin derivatives.
Biology: Studied for its role in modulating biological pathways and its potential therapeutic effects.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the food industry for its sweetening properties and in cosmetics for its skin-soothing effects
Mechanism of Action
Glycyrrhizin-6’-methylester exerts its effects through several molecular mechanisms:
Anti-inflammatory: Inhibits the release of high-mobility group box 1 (HMGB1) protein, reducing inflammation.
Antiviral: Inhibits viral replication and modulates immune responses.
Anticancer: Induces apoptosis in cancer cells and inhibits tumor growth
Comparison with Similar Compounds
Glycyrrhizin: The parent compound, known for its sweet taste and medicinal properties.
Glycyrrhetinic Acid: A derivative with potent anti-inflammatory and antiviral effects.
Methyl Glycyrrhizinate: Another methylated derivative with similar applications
Uniqueness: Glycyrrhizin-6’-methylester is unique due to its specific methylation, which enhances its sweetening properties without imparting bitterness. This makes it particularly valuable in the food and cosmetic industries .
Properties
Molecular Formula |
C43H64O16 |
|---|---|
Molecular Weight |
837.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)55-8)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1 |
InChI Key |
AOBUVNAZHQBLHP-ILVQQCHOSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
